Z-His-Gly-OH
Overview
Description
Z-His-Gly-OH: is a synthetic peptide composed of histidine, glycine, and proline. This compound has garnered significant attention due to its potential therapeutic and industrial applications. It is a tripeptide, meaning it consists of three amino acids linked by peptide bonds.
Mechanism of Action
Target of Action
Z-His-Gly-OH, also known as N-benzyloxycarbonylhistidylglycine, is a dipeptide that consists of histidine and glycine . The primary targets of this compound are likely to be peptide receptors, given its peptide nature . These receptors play crucial roles in various biological processes, including cell signaling and regulation .
Mode of Action
It is known that peptides generally interact with their target receptors through binding, which triggers a series of cellular responses . The histidine residue in this compound could potentially interact with metal ions, given its metal-chelating properties .
Biochemical Pathways
Peptides like this compound can influence various biochemical pathways depending on their target receptors . For instance, they can affect pathways related to cell signaling, immune response, and metabolism .
Pharmacokinetics
Peptides generally have predictable metabolism and are often metabolized into their constituent amino acids .
Result of Action
These effects can range from changes in cell signaling and regulation to modulation of immune response .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules or ions. For instance, the histidine residue in this compound could potentially interact with metal ions, which could influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-His-Gly-OH typically involves the protection of functional groups on the amino acids to prevent unwanted side reactions. For instance, the carboxyl group of Boc-His(Bn)-OH can be protected in the form of a methyl ester . The protected amino acids are then coupled using reagents like carbonyl diimidazole (CDI) to form the peptide bond .
Industrial Production Methods: In industrial settings, peptide synthesis often employs automated synthesizers that facilitate the repeated condensation reactions required to form the peptide bonds. Environmentally conscious methods using water as a solvent have also been explored to reduce the environmental impact of peptide synthesis .
Chemical Reactions Analysis
Types of Reactions: Z-His-Gly-OH can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Acylating agents like gluconolactone and 4-methoxyphenyl esters.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, acylation with gluconolactone can introduce functional groups at the N-terminus of the peptide .
Scientific Research Applications
Z-His-Gly-OH has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular processes and interactions with other biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and cell-penetrating activities.
Industry: Utilized in the development of biopharmaceuticals and other industrial applications.
Comparison with Similar Compounds
L-Carnosine: A dipeptide composed of beta-alanine and histidine, known for its antioxidant properties.
Gly-His: A dipeptide similar to Z-His-Gly-OH but lacking the proline residue.
Gly-Phe: Another dipeptide used as a control in studies of beta-amyloid plaque assembly.
Uniqueness: this compound is unique due to its specific combination of histidine, glycine, and proline, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5/c21-14(22)8-18-15(23)13(6-12-7-17-10-19-12)20-16(24)25-9-11-4-2-1-3-5-11/h1-5,7,10,13H,6,8-9H2,(H,17,19)(H,18,23)(H,20,24)(H,21,22)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUKBPFKDIAQEY-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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